3-Amino-1-benzoyl-azetidine HCl
Description
3-Amino-1-benzoyl-azetidine HCl (CAS: 887588-62-7) is an industrial-grade chemical compound distributed by CHEMLYTE SOLUTIONS CO., LTD. It is a benzoyl-substituted azetidine derivative with a purity of 99%, typically packaged in 25 kg cardboard drums. The compound is also referred to by its synonyms: 1-benzoylazetidin-3-amine and 3-Azetidinamine,1-benzoyl-(9CI).
Properties
IUPAC Name |
(3-aminoazetidin-1-yl)-phenylmethanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O.ClH/c11-9-6-12(7-9)10(13)8-4-2-1-3-5-8;/h1-5,9H,6-7,11H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFJMQRKOHSUTJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CC=C2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-benzoyl-azetidine hydrochloride typically involves the formation of the azetidine ring followed by functionalization. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable amine with a benzoyl chloride derivative can lead to the formation of the desired azetidine ring . The reaction conditions often include the use of a base such as potassium carbonate and solvents like acetonitrile or methanol .
Industrial Production Methods
Industrial production of 3-Amino-1-benzoyl-azetidine hydrochloride may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-benzoyl-azetidine hydrochloride can undergo various chemical reactions due to the presence of the azetidine ring and functional groups. These reactions include:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted azetidine derivatives .
Scientific Research Applications
3-Amino-1-benzoyl-azetidine hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Amino-1-benzoyl-azetidine hydrochloride involves its interaction with specific molecular targets. The azetidine ring’s strain and reactivity allow it to participate in various biochemical pathways, potentially inhibiting or modifying the activity of enzymes and receptors . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Context
- Azetidine Core: Azetidine is a four-membered nitrogen-containing ring. Unlike larger heterocycles (e.g., piperidine or pyrrolidine), azetidine’s strained ring confers unique reactivity, often exploited in drug design for conformational restriction.
Comparison with Other HCl Salts
The evidence includes several HCl salts of pharmaceuticals, though none are direct structural analogs. Their properties highlight broader trends in HCl salt applications:

Key Observations:
- Pharmacological Role: Unlike the above compounds, this compound lacks documented therapeutic use in the evidence, suggesting it may serve as a synthetic intermediate rather than an active pharmaceutical ingredient (API).
- Safety Profile: Cefotiam HCl and antiemetics (e.g., ondansetron) have well-documented toxicity data (e.g., acute toxicity, allergenicity) , whereas safety data for this compound are absent in the evidence.
Comparison with Azetidine Derivatives
No azetidine-based analogs are explicitly mentioned in the evidence. However, azetidine derivatives in general:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
